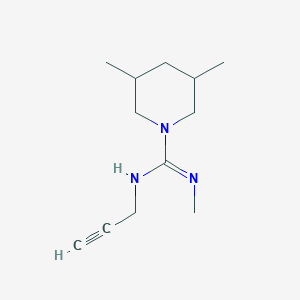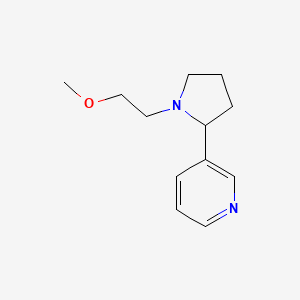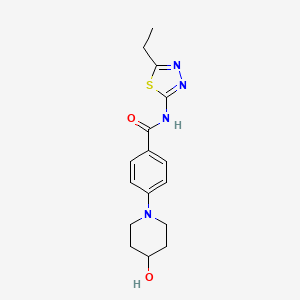![molecular formula C10H14Cl2IN3 B6640023 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide](/img/structure/B6640023.png)
1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide, also known as A-923 or NMRI-921, is a guanidine derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it an attractive target for further research.
Wirkmechanismus
The exact mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide is not fully understood, but it is thought to act through a variety of pathways. 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including thymidylate synthase and dihydrofolate reductase. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in glucose and lipid metabolism. In addition, 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has been shown to inhibit cell growth and induce apoptosis (programmed cell death). In animal models of diabetes, 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has been shown to improve glucose tolerance and insulin sensitivity. In animal models of Parkinson's disease and traumatic brain injury, 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has been shown to have neuroprotective effects, including reducing oxidative stress and inflammation and improving motor function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide in lab experiments is that it has been extensively studied and its pharmacological properties are well characterized. This makes it a useful tool for investigating the mechanisms of action of other compounds or for comparing the effects of different treatments. However, one limitation of using 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide is that it has not yet been tested in clinical trials, so its potential therapeutic applications in humans are still uncertain.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide. One area of interest is in developing 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide derivatives with improved pharmacological properties, such as increased potency or reduced toxicity. Another area of interest is in investigating the potential therapeutic applications of 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide in humans, through clinical trials or other studies. Finally, further research is needed to fully understand the mechanisms of action of 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide and its effects on different biological systems, which may lead to the development of new treatments for a variety of diseases.
Synthesemethoden
The synthesis of 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide is a multistep process that involves the reaction of 3,4-dichlorobenzyl chloride with N,N-dimethylguanidine to form the intermediate 1-(3,4-dichlorophenyl)-1,2-dimethylguanidine. This intermediate is then reacted with hydroiodic acid to produce the final product, 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide.
Wissenschaftliche Forschungsanwendungen
1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has been studied for its potential therapeutic applications in a variety of areas, including cancer, diabetes, and neurological disorders. In cancer research, 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further development as an anticancer agent. In diabetes research, 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has been shown to improve glucose tolerance and insulin sensitivity in animal models, suggesting that it may have potential as a treatment for type 2 diabetes. In neurological research, 1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide has been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury, indicating that it may have potential as a treatment for these conditions.
Eigenschaften
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3.HI/c1-14-10(13)15(2)6-7-3-4-8(11)9(12)5-7;/h3-5H,6H2,1-2H3,(H2,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANZUXROZQERNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N(C)CC1=CC(=C(C=C1)Cl)Cl.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxy-2-methylpropan-1-one](/img/structure/B6639946.png)
![[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B6639955.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[4-(1H-pyrazol-5-yl)phenyl]urea](/img/structure/B6639964.png)
![N-[4-(2-hydroxyethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6639972.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methylamino]-1-(3-methoxyphenyl)ethanol](/img/structure/B6639978.png)
![1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B6639981.png)

![1-[(1-ethylpiperidin-2-yl)methyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6639993.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl-(2-phenylethyl)amino]ethanol](/img/structure/B6639999.png)


![(3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol](/img/structure/B6640021.png)

